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Compound of Interest

Compound Name: Cinnoline-3-carbaldehyde

Cat. No.: B1356709

An In-Depth Technical Guide to Cinnoline-3-carbaldehyde: Structure, Synthesis, and
Synthetic Utility

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms
(1,2-diazanaphthalene), is a privileged structure in medicinal chemistry and materials science.
[1] Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities,
including anticancer, antibacterial, and anti-inflammatory properties.[2] Central to the
exploration of this chemical space is the development of versatile intermediates that allow for
the facile construction of more complex molecular architectures. Cinnoline-3-carbaldehyde,
featuring a reactive aldehyde group on the core heterocycle, represents a key building block for
synthetic diversification.

This guide provides a comprehensive technical overview of cinnoline-3-carbaldehyde,
intended for researchers, scientists, and professionals in drug development. It details the
compound's structure and nomenclature, outlines a robust synthetic strategy, presents its
validated and predicted spectroscopic profile, and explores the chemical reactivity that makes it
a valuable synthetic precursor.

Chemical Structure and Nomenclature

Cinnoline-3-carbaldehyde is structurally distinguished from its more common isomer,
quinoline-3-carbaldehyde, by the placement of the nitrogen atoms at positions 1 and 2 of the
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heterocyclic ring, as opposed to position 1 in quinoline. This arrangement significantly
influences the electronic properties and reactivity of the molecule.

e |[UPAC Name: cinnoline-3-carbaldehyde
e Molecular Formula: CoHsN20
e Molecular Weight: 158.16 g/mol

The presence of the electron-withdrawing aldehyde group at the C-3 position, adjacent to the
N-2 atom, modulates the electron density of the entire ring system, impacting both its reactivity
and spectroscopic characteristics.

Figure 1. Chemical Structure of Cinnoline-3-carbaldehyde

Synthesis of Cinnoline-3-carbaldehyde

While numerous methods exist for the synthesis of the core cinnoline ring system, the
introduction of a formyl group at the C-3 position is most effectively achieved through
electrophilic formylation of a suitable precursor.[2] A proposed and chemically sound method is
the Vilsmeier-Haack reaction, a widely used protocol for the formylation of electron-rich
aromatic and heterocyclic compounds.[3]

The causality behind this choice lies in the reaction's reliability and the commercial availability
of starting materials. The Vilsmeier reagent, a chloroiminium salt generated in situ from
phosphoryl chloride (POCIs) and a formamide like N,N-dimethylformamide (DMF), serves as a
mild electrophile capable of attacking the cinnoline ring.

Experimental Protocol (Proposed)

» Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel,
magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to O °C in
an ice bath.

» Vilsmeier Reagent Formation: Add phosphoryl chloride (POCIs, 1.2 equiv.) dropwise to the
cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10 °C. The
formation of the solid Vilsmeier reagent will be observed.
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Substrate Addition: Dissolve the starting material, cinnoline (1.0 equiv.), in a suitable solvent
such as dichloromethane or 1,2-dichloroethane, and add it to the Vilsmeier reagent
suspension.

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically
60-80 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer
Chromatography (TLC).

Work-up: After completion, cool the reaction mixture in an ice bath and carefully quench by
pouring it onto crushed ice containing sodium acetate or by slow addition of a saturated
sodium bicarbonate solution until the pH is neutral.

Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate
(3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield pure cinnoline-3-carbaldehyde.
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Figure 2. Proposed Synthetic Workflow via Vilsmeier-Haack Reaction.
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Spectroscopic and Physicochemical Properties

Structural elucidation and confirmation rely on a combination of spectroscopic techniques.
While a complete, published dataset for cinnoline-3-carbaldehyde is not readily available, its
expected spectral characteristics can be accurately predicted based on the parent cinnoline
heterocycle and the known effects of an aldehyde substituent.

Table 1: Predicted Spectroscopic and Physicochemical Data
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Predicted Value /

Property L. Rationale /| Comments
Characteristic
The aldehyde proton is highly
deshielded and appears as a
1H NMR 5 10.1-10.3 ppm (s, 1H, -CHO)

characteristic singlet far

downfield.

5 9.3-9.5 ppm (s, 1H, H4)

The H4 proton is adjacent to
N-1 and the aldehyde, leading

to significant deshielding.

0 7.8-8.5 ppm (m, 4H, Ar-H)

Protons on the benzo-fused
ring (H5, H6, H7, H8) will
appear as a complex multiplet

in the aromatic region.

13C NMR

5 190-193 ppm (C=0)

The carbonyl carbon of the
aldehyde group has a
characteristic chemical shift in

this range.

0 125-155 ppm (Ar-C)

Aromatic and heterocyclic
carbons will appear in this

region.

IR (Infrared)

1700-1715 cm~1 (C=0 stretch)

Strong, sharp absorption
characteristic of an aromatic

aldehyde carbonyl group.

2820-2850 cm~1 (C-H stretch)

Aldehydic C-H stretch (Fermi

doublet often visible).

1580-1610 cm~* (C=C, C=N
stretch)

Aromatic ring vibrations.

Calculated exact mass for

Mass Spec. m/z = 158.05 (M)

CoHsN-20.

Expected to be a crystalline
Melting Point Solid at room temperature solid, similar to its isomer

quinoline-3-carbaldehyde.
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This predicted data serves as a self-validating system for the synthesis; successful isolation of

a product matching these spectral features would confirm the formation of cinnoline-3-

carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of cinnoline-3-carbaldehyde stems from the versatile reactivity of the

aldehyde functional group, which can be transformed into a wide array of other functionalities.

Key Reactions:

Oxidation: The aldehyde can be readily oxidized to the corresponding cinnoline-3-carboxylic
acid using standard oxidizing agents like potassium permanganate (KMnQOa) or Jones
reagent (CrOs/H2S0a4). This provides access to amides, esters, and other carboxylic acid
derivatives.

Reduction: Selective reduction to the primary alcohol, (cinnolin-3-yl)methanol, can be
achieved using mild hydride reagents such as sodium borohydride (NaBHa4).[4] This opens
pathways to ethers and alkyl halides.

Condensation Reactions: The aldehyde undergoes condensation with primary amines to
form Schiff bases (imines). This is a cornerstone reaction for building larger, more complex
molecules, often used in the synthesis of novel ligands and pharmacologically active
compounds.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde
into an alkene, allowing for carbon-carbon bond formation and the introduction of vinyl
groups at the 3-position of the cinnoline core.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates,
cyanoacetates) in the presence of a weak base provides access to a,3-unsaturated systems,
which are themselves valuable synthetic intermediates.
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Figure 3. Reaction Pathway for Schiff Base Formation.

Conclusion

Cinnoline-3-carbaldehyde is a strategically important synthetic intermediate that provides a
gateway to a vast library of functionalized cinnoline derivatives. Its synthesis, while not widely
reported, can be reliably achieved through established methods like the Vilsmeier-Haack
reaction. The predictable and versatile reactivity of its aldehyde group allows for numerous
chemical transformations, including oxidation, reduction, and crucial carbon-carbon and
carbon-nitrogen bond-forming reactions. For researchers in medicinal chemistry and drug
discovery, mastering the synthesis and manipulation of this compound is a key step toward
unlocking the full therapeutic potential of the cinnoline chemical scaffold.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1356709?utm_src=pdf-body-img
https://www.benchchem.com/product/b1356709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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